Furfuryl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomaterials and Drug Delivery Systems:

FMA is gaining traction in the development of biocompatible materials for various medical applications. Its unique properties, including good biocompatibility and water uptake, make it suitable for:

- Dental materials: Studies have shown promising results in using FMA-based polymers for dental fillings and adhesives due to their strength, durability, and biocompatibility .

- Drug delivery systems: FMA can be used to create hydrogels for controlled drug release. The controlled water uptake allows for slow and sustained release of the drug .

Polymer Synthesis and Modification:

FMA serves as a valuable starting material for the synthesis and modification of various polymers due to its reactive methacrylate group. Here are some examples:

- Thermosets: FMA can be combined with other chemicals to form thermosetting resins, which are essential materials in various applications like adhesives, coatings, and composites .

- Functional polymers: By incorporating FMA into other polymer chains, researchers can introduce desired functionalities like controlled water uptake, flame retardancy, or self-healing properties .

Surface Modification and Coatings:

FMA can be used to modify surfaces and create functional coatings through various techniques like plasma polymerization. These coatings can offer:

- Improved cell adhesion and growth: Studies suggest that FMA-based coatings can promote the attachment and proliferation of certain cell types, making them potentially useful for tissue engineering applications .

- Enhanced surface properties: FMA coatings can enhance surface properties like hydrophobicity, adhesion, and wear resistance, finding applications in various fields like microfluidics and electronics .

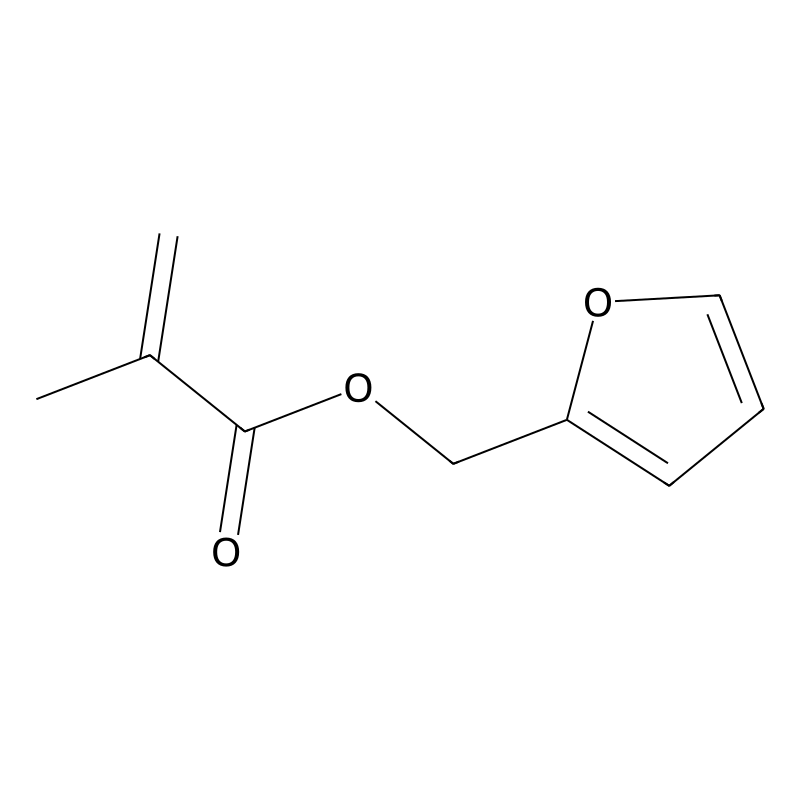

Furfuryl methacrylate is an organic compound derived from furfuryl alcohol and methacrylic acid. It is characterized by its furan ring structure, which contributes to its unique reactivity and properties. The compound is a colorless to pale yellow liquid, known for its ability to polymerize readily under free radical conditions, forming thermosetting polymers. Its chemical structure can be represented as follows:

This compound is notable for its applications in the synthesis of various polymeric materials, particularly in the field of coatings and adhesives due to its excellent adhesion properties and thermal stability .

- Free Radical Polymerization: This is the primary reaction for furfuryl methacrylate, where it reacts with free radicals to form polyfurfuryl methacrylate. The polymerization can be initiated using heat or chemical initiators, leading to cross-linked structures that enhance mechanical properties .

- Copolymers Formation: Furfuryl methacrylate can copolymerize with other monomers such as N-vinylpyrrolidone. This copolymerization allows for the tuning of material properties, such as flexibility and thermal resistance .

- Click Chemistry: The compound can participate in "click" reactions, particularly with triazolinediones, allowing for the formation of healable materials. This reaction is significant for developing advanced materials with self-healing capabilities .

The synthesis of furfuryl methacrylate typically involves a transesterification reaction between furfuryl alcohol and methacrylic acid or its derivatives. This process can be summarized as follows:

- Reactants: Furfuryl alcohol and methacrylic acid.

- Catalyst: Acid catalysts (e.g., sulfuric acid) may be used to facilitate the reaction.

- Conditions: The reaction is usually conducted under reflux conditions to promote esterification.

- Purification: The product is purified through distillation or solvent extraction methods to remove unreacted starting materials .

Furfuryl methacrylate has diverse applications due to its unique properties:

- Coatings: Used in protective coatings due to its excellent adhesion and durability.

- Adhesives: Employed in various adhesive formulations owing to its strong bonding capabilities.

- Composites: Acts as a matrix material in composite formulations, enhancing mechanical strength and thermal stability.

- Biomedical

Studies on the interactions of furfuryl methacrylate with other compounds have shown that it can form stable copolymers with various monomers, enhancing the physical properties of the resulting materials. Research indicates that the incorporation of furfuryl methacrylate into polymer matrices can significantly improve thermal stability and mechanical performance compared to traditional polymers alone .

Furfuryl methacrylate shares similarities with several other compounds, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Furan-2-carboxylic acid | Aromatic carboxylic acid | Used as a precursor for various furan derivatives |

| Methacrylic acid | Unsaturated carboxylic acid | Commonly used in polymerization; lacks furan ring |

| Polyfurfuryl alcohol | Polymerized form of furfuryl alcohol | Exhibits different thermal properties than methacrylate |

| Furan-based epoxy resins | Thermosetting resins | Known for high performance but different curing mechanisms |

Furfuryl methacrylate's unique furan ring structure imparts distinct reactivity and properties not found in these similar compounds, making it particularly valuable in specialized applications like coatings and adhesives .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant